2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2
Description
2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 is a deuterated derivative of the Aprepitant metabolite M2, a key intermediate in the pharmacokinetic pathway of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting. This compound features a morpholine backbone with stereospecific substitutions:
- R-configuration at the 2-position morpholine carbon.
- S-configuration at both the 1-(3,5-bis(trifluoromethyl)phenyl)ethoxy group and the 3-fluorophenyl moiety.
- Deuterium labeling (d2) at unspecified positions, likely introduced to enhance metabolic stability or enable isotopic tracing in pharmacokinetic studies .
Its molecular formula is C20H16D2F7NO2, with a molecular weight of 453.36 g/mol (non-deuterated form) , increasing to 570.47 g/mol when including isotopic labels (13C2 and d2) . The compound is utilized as a reference standard in drug metabolism studies due to its role as a stable isotope-labeled metabolite .
Properties
IUPAC Name |
(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m0/s1/i1D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-RKJWQQFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[C@@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethoxy Intermediate: This involves the reaction of 3,5-bis(trifluoromethyl)phenyl ethanol with appropriate reagents to introduce the ethoxy group.
Fluorination: Introduction of the fluorine atom at the desired position on the phenyl ring.
Morpholine Ring Formation: Cyclization to form the morpholine ring, which is a crucial step in the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups play a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
L-742694
(R,R,R)-Aprepitant
- Structure: 3-[[(2R,3R)-2-[(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.
- Key Difference : Incorporates a triazolone ring instead of the deuterated morpholine backbone.
- Application : Active pharmaceutical ingredient (API) of Aprepitant; stereochemical complexity critical to NK1 inhibition .
Biological Activity
The compound 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 is a complex organic molecule with significant potential in pharmacological applications. Its unique structure includes trifluoromethyl groups, which can enhance biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacodynamic properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22¹³C2H23D2F7N4O4
- Molecular Weight : 570.47 g/mol
- IUPAC Name : Methyl (E)-2-(1-amino-2-((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)ethylidene-1,2-13C2)hydrazine-1-carboxylate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor in different enzymatic pathways and its interaction with biological targets.
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory effects on several key enzymes involved in metabolic pathways:
These values indicate that the compound exhibits competitive inhibition properties, making it a candidate for further development as an antidiabetic agent.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of target enzymes, blocking substrate access and thereby inhibiting their activity.
- Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, potentially protecting cellular structures from oxidative damage.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : In vitro assays demonstrated that at concentrations of 500 µM/mL, the compound inhibited alpha-glucosidase activity by 83.13%, suggesting strong potential for managing postprandial glucose levels in diabetic patients.
- Case Study 2 : A comparative study against standard drugs like acarbose showed that while the compound had a higher IC50 for alpha-glucosidase inhibition (6.28 µM vs. 2.0 µM), it still demonstrated significant potential as an alternative therapy due to its unique mechanism of action.
Toxicity and Safety Profile
Acute toxicity tests conducted on experimental models indicated no significant adverse effects at various concentrations over a 72-hour observation period. This suggests a favorable safety profile for further preclinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
